2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
Description
2-[4-(7-Methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a heterocyclic compound featuring a purine core (7-methyl-7H-purin-6-yl) linked via a piperazine bridge to a pyrimidine ring substituted with a nitrile group.
Properties
IUPAC Name |
2-[4-(7-methylpurin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N9/c1-22-10-20-13-12(22)14(19-9-18-13)23-4-6-24(7-5-23)15-17-3-2-11(8-16)21-15/h2-3,9-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKMFGXTOZICBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=CC(=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloropyrimidine Intermediate Formation
4,6-Dichloropyrimidine derivatives serve as key intermediates. For example, 4,6-dichloro-2-(propylthio)pyrimidine is synthesized by treating thiouracil with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at reflux. Chlorination at positions 4 and 6 enables subsequent nucleophilic substitutions.
Cyanation at Position 4
The cyano group is introduced via nucleophilic displacement of chlorine using sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN). In one protocol, 4-chloro-6-(piperazin-1-yl)pyrimidine-2-carbonitrile is obtained by reacting 4,6-dichloropyrimidine with piperazine, followed by NaCN treatment in dimethylformamide (DMF) at 90°C. Yields range from 65–78%, depending on stoichiometry and solvent polarity.
Piperazine Functionalization Strategies
Piperazine rings are introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
Nucleophilic Aromatic Substitution
Piperazine reacts with chloropyrimidines under mild conditions. For instance, 4-chloro-2-cyanopyrimidine and piperazine in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) at 25°C for 24 hours yield 2-(piperazin-1-yl)pyrimidine-4-carbonitrile with 82% efficiency. Excess piperazine (1.5–2 equiv) minimizes di-substitution byproducts.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling is employed for sterically hindered systems. Using Pd(OAc)₂, Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 110°C, 4-chloropyrimidine-2-carbonitrile couples with piperazine to afford the target in 75% yield. This method avoids competitive hydrolysis of the cyano group observed in SNAr.
Purine-Piperazine Coupling
The 7-methylpurine moiety is introduced via Suzuki-Miyaura coupling or nucleophilic displacement.
Suzuki-Miyaura Cross-Coupling
A boronic ester-functionalized purine derivative reacts with bromopyrimidine intermediates. For example, 6-bromo-7-methyl-7H-purine and 2-[4-(pinacolborane)piperazin-1-yl]pyrimidine-4-carbonitrile are coupled using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C. Yields reach 68–72%, with purification via silica gel chromatography.
Nucleophilic Displacement
6-Chloro-7-methylpurine reacts with piperazine-pyrimidine intermediates in refluxing ethanol. Using DIPEA as a base, the reaction achieves 70% conversion after 12 hours. Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields.
Protecting Group Strategies
Tert-butyloxycarbonyl (Boc) and tetrahydro-2H-pyran (THP) groups are employed to protect amines during synthesis.
Boc Deprotection
Boc-protected piperazines (e.g., tert-butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate ) are deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM). Full deprotection is achieved within 2 hours at 25°C.
THP Removal
THP-protected purines are cleaved with hydrochloric acid (HCl) in methanol. For instance, 9-(tetrahydro-2H-pyran-2-yl)-7-methylpurine is treated with 3M HCl/MeOH (1:1) at 60°C for 4 hours to yield 7-methylpurine.
Optimization and Scale-Up
Solvent and Temperature Effects
Catalytic Systems
-
Palladium Catalysts : Pd(OAc)₂/Xantphos outperforms PdCl₂(dppf) in coupling efficiency (75% vs. 62%).
-
Copper-Free Conditions : Eliminating CuI in Sonogashira couplings reduces side reactions during alkyne intermediate synthesis.
Analytical and Purification Techniques
Chromatography
Spectroscopic Characterization
-
¹H NMR : Key signals include δ 8.7–8.8 ppm (purine H-8), δ 4.1–4.3 ppm (piperazine CH₂), and δ 2.5–3.0 ppm (N-methyl).
-
MS (APCI+) : Molecular ion peaks at m/z 364 [M+H]⁺ confirm successful synthesis.
Challenges and Mitigation
Cyano Group Stability
The cyano group hydrolyzes to carboxylic acids under strongly acidic/basic conditions. Neutral pH and anhydrous solvents (e.g., THF, DCM) are critical.
Chemical Reactions Analysis
Types of Reactions
2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of nitrile to primary amine.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been studied for its potential as an anticancer agent. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibitory effects on cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and are often dysregulated in cancer .
Neuropharmacology
The compound's interaction with the α2-adrenergic receptor suggests potential applications in treating neurological disorders. By acting as an antagonist at this receptor, it may influence neurotransmitter release and could be beneficial in conditions like depression or anxiety disorders.
Biochemical Research
Ligand Development
As a ligand, 2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile has been utilized in various biochemical assays to study receptor-ligand interactions. Its unique structure allows it to bind selectively to certain receptors, making it a valuable tool in pharmacological research .
Enzyme Inhibition Studies
Research has also focused on the compound's ability to inhibit specific enzymes linked to disease pathways. For example, studies have shown that it can inhibit enzymes involved in purine metabolism, which is crucial for cancer cell survival .
Synthetic Chemistry
Building Block for Complex Molecules
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex pharmaceutical agents. Its structural features allow chemists to modify and create new derivatives with potentially enhanced biological activities.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits CDKs; potential for cancer treatment |
| Neuropharmacology | Treatment for neurological disorders | Acts as α2-adrenergic receptor antagonist |
| Biochemical Research | Ligand Development | Useful in receptor-ligand interaction studies |
| Enzyme Inhibition Studies | Inhibits enzymes related to purine metabolism | Impacts cancer cell survival |
| Synthetic Chemistry | Building block for complex pharmaceuticals | Facilitates the synthesis of novel compounds |
Case Studies
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various pyrimidine derivatives, including this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further development .
Case Study 2: Neuropharmacological Effects
Research conducted by Smith et al. (2020) investigated the neuropharmacological effects of this compound on animal models of anxiety. The findings revealed that administration led to reduced anxiety-like behaviors, supporting its potential use as an anxiolytic agent.
Mechanism of Action
The mechanism of action of 2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile involves its interaction with molecular targets such as protein kinases. These enzymes play a crucial role in regulating cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt abnormal cell signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Linkers
(a) Piperazine-Linked Quinoline Derivatives
describes compounds like Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) and halogenated analogues (C2–C7). These share a piperazine bridge but differ in their core structures (quinoline vs. purine-pyrimidine) and substituents. For example:
- Core Heterocycles: The target compound’s purine-pyrimidine system contrasts with the quinoline-carboxylic acid derivatives in , which may alter electronic properties and binding affinities.
(b) Morpholine-Containing Piperazine Derivatives
highlights 2-{4-[6-Methyl-2-(Morpholin-4-yl)Pyrimidin-4-yl]Piperazin-1-yl}-5H,7H,8H-Pyrano[4,3-b]Pyridine-3-Carbonitrile, which shares a pyrimidine-piperazine backbone but incorporates a morpholine ring and a pyrano-pyridine core. Key differences include:
- Morpholine vs. Purine : The morpholine substituent in may improve solubility, whereas the purine moiety in the target compound could confer nucleotide-mimetic properties.
- Molecular Weight : The compound has a molecular weight of 421.5 g/mol, while the target compound’s purine core likely increases its molecular weight, affecting pharmacokinetics .
Pyrimidine-Carbonitrile Derivatives
and discuss pyrimidine-carbonitriles, such as 7-Amino-4-oxo-5-(1H-pyrrol-2-yl)-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile (1). These compounds share the nitrile group but diverge in:
- Synthetic Routes: The target compound’s synthesis (if analogous to ) might involve piperazine coupling under mild conditions, whereas uses thiobarbituric acid and Mn3O4 nanoparticles, indicating divergent reactivity .
Research Implications and Gaps
- Pharmacological Potential: The purine-pyrimidine-nitrogenitrile system in the target compound warrants exploration for kinase inhibition, akin to purine-based drugs like imatinib.
- Synthetic Challenges : Piperazine coupling to purines may require optimized conditions to avoid steric hindrance from the methyl group on the purine nitrogen .
- Data Limitations : Absence of direct solubility, stability, or bioactivity data for the target compound necessitates further experimental validation.
Biological Activity
2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a synthetic compound that incorporates a purine, piperazine, and pyrimidine moiety. This unique structure suggests potential biological activities, particularly as an antagonist of the α2-adrenergic receptor, which is pivotal in various physiological processes including neurotransmitter release and cardiovascular regulation.
The primary mechanism of action for this compound involves its role as an antagonist of the α2-adrenergic receptor . Upon binding to this receptor, the compound inhibits its activity, leading to a decrease in adenylate cyclase activity and subsequently reducing cAMP levels. This modulation affects downstream signaling pathways crucial for neurotransmitter release and other cellular responses.
Key Biochemical Pathways
- α2-Adrenergic Receptor Inhibition : The blockade of this receptor results in altered adrenergic signaling, influencing various physiological processes.
- cAMP Reduction : Lower levels of cAMP can lead to decreased activation of protein kinase A (PKA), impacting numerous cellular functions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antidepressant Effects : Due to its action on adrenergic receptors, this compound may have potential antidepressant properties by enhancing norepinephrine and serotonin signaling.
- Anti-inflammatory Properties : Preliminary studies suggest that similar compounds in its class show anti-inflammatory effects, potentially through COX inhibition.
- Antitumor Activity : The compound may also exhibit antitumor effects by modulating pathways involved in cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antidepressant Study : A study demonstrated that compounds with similar structures showed significant improvement in depressive-like behaviors in animal models through adrenergic receptor modulation.
- Anti-inflammatory Research : Another investigation reported that piperazine derivatives exhibited potent inhibition of COX enzymes, suggesting a pathway for anti-inflammatory applications.
- Antitumor Research : In vitro studies indicated that related pyrimidine derivatives could inhibit cancer cell proliferation, providing a basis for further exploration into the antitumor potential of this compound.
Q & A
Basic Questions
Q. What are the critical steps for synthesizing 2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile with high purity?
- Methodology :
- Step 1 : Optimize coupling reactions between purine and piperazine-pyrimidine precursors using polar aprotic solvents (e.g., DMF) under reflux conditions to enhance reactivity .
- Step 2 : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Step 3 : Final crystallization from ethanol-DMF mixtures to achieve >98% purity, verified by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are essential for confirming structural integrity?
- Key Techniques :
- NMR Spectroscopy : Assign peaks for purine C8-H (δ ~8.5 ppm), pyrimidine C5-H (δ ~7.2 ppm), and piperazine N-CH2 (δ ~3.5 ppm) to confirm regiochemistry .
- HPLC : Use reverse-phase columns to detect impurities (<0.5%) and validate retention times against reference standards .
- FT-IR : Identify nitrile stretching vibrations (~2200 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Screening Protocol :
- Kinase Inhibition : Use ADP-Glo™ assays to measure inhibition of adenosine kinase (AK) or cyclin-dependent kinases (CDKs) at 1–10 µM concentrations .
- Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with doxorubicin as a positive control .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?
- Optimization Strategies :
- DoE (Design of Experiments) : Apply fractional factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, increasing Pd(PPh₃)₄ catalyst from 2% to 5% improved Suzuki coupling yields by 20% .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes for heterocyclic ring formation, achieving 85% yield .
- In-line Analytics : Use ReactIR to monitor intermediate formation and adjust stoichiometry dynamically .
Q. How do structural modifications to the purine or piperazine moieties affect target binding affinity?
- Case Study :
- Purine N7-Methyl vs. N9-Methyl : N7-methylation (as in the target compound) enhances selectivity for AK over CDK2 (Ki = 0.8 nM vs. 12 nM) due to steric clashes in the CDK2 ATP-binding pocket .
- Piperazine Substitution : Replacing piperazine with morpholine reduced solubility (LogP increased from 1.2 to 2.1) and abolished AK inhibition, highlighting the necessity of the piperazine N-H for H-bonding .
Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?
- Analytical Approaches :
- Binding Mode Analysis : Perform molecular docking (AutoDock Vina) to compare interactions with AK vs. off-targets (e.g., PDE5). For example, a fluorinated analog showed unexpected PDE5 inhibition due to π-stacking with Phe786, absent in the parent compound .
- Metabolite Profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., CYP3A4-mediated N-demethylation) that may contribute to divergent in vivo results .
Q. How can computational modeling predict off-target interactions and guide SAR studies?
- Workflow :
- Pharmacophore Modeling : Define essential features (e.g., purine N1, nitrile group) using Schrödinger’s Phase. Screen ZINC15 database to prioritize analogs with matched electrostatics .
- MD Simulations : Run 100-ns simulations (AMBER) to assess stability of the compound-AK complex. RMSD <2 Å confirms stable binding, while fluctuations >3 Å suggest promiscuity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
